molecular formula C21H22Cl2N2O3 B2879769 2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946270-02-6

2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2879769
CAS No.: 946270-02-6
M. Wt: 421.32
InChI Key: VOOVMVHLHOVOBA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetic acid backbone and a 1-isobutyl-2-oxo-tetrahydroquinolin-6-yl amine moiety. Its structure combines a halogenated aromatic system (enhancing lipophilicity and receptor binding) with a tetrahydroquinoline scaffold (contributing to conformational rigidity and metabolic stability) .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O3/c1-13(2)11-25-18-6-5-16(9-14(18)3-8-21(25)27)24-20(26)12-28-19-7-4-15(22)10-17(19)23/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOVMVHLHOVOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy moiety known for its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • A dichlorophenoxy group, which is commonly associated with herbicidal properties.
  • A tetrahydroquinoline backbone that may contribute to its pharmacological effects.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • σ Receptors : Studies have shown that related compounds exhibit significant binding affinity to sigma receptors (σ1 and σ2), which are implicated in pain modulation and neuroprotection. For instance, a similar compound demonstrated a Ki value of 42 nM for σ1 receptors and showed selectivity over σ2 receptors .
  • Antinociceptive Activity : The antinociceptive effects of related compounds have been evaluated using the formalin test in animal models. These studies suggest that such compounds can effectively reduce pain responses when administered locally or intrathecally .

Efficacy in Pain Models

A comparative analysis of the antinociceptive effects of related compounds reveals the following:

CompoundBinding Affinity (Ki)Antinociceptive EffectAdministration Route
Compound A42 nM (σ1)Significant reduction in painLocal & Intrathecal
This compoundTBDTBDTBD

Note: TBD indicates data not yet determined or available.

Toxicological Considerations

The safety profile of the compound is critical for its potential therapeutic use. Preliminary studies on similar compounds have indicated potential toxicity at higher concentrations. For instance, exposure to certain formulations has been shown to affect mitochondrial function and integrity .

Study on Mitochondrial Function

A recent study investigated the effects of related dichlorophenoxy compounds on isolated rat liver mitochondria. The findings highlighted that these compounds could disrupt mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. While acute toxicity was not significantly noted at lower doses, higher concentrations led to notable impairments in mitochondrial function .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP* Key Functional Groups
Target Compound C21H21Cl2N2O3 438.31 ~3.5 2,4-Dichlorophenoxy, tetrahydroquinoline
DICA C10H10Cl2NO2S 295.16 ~2.8 Mercaptoethyl, dichlorophenoxy
Compound 533 C14H12Cl2N2O2 329.17 ~3.0 4-Methylpyridine, dichlorophenoxy

*Estimated using fragment-based methods.

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